molecular formula C5H3BrF2S B1376208 2-Bromo-5-(difluoromethyl)thiophene CAS No. 924646-90-2

2-Bromo-5-(difluoromethyl)thiophene

Cat. No.: B1376208
CAS No.: 924646-90-2
M. Wt: 213.05 g/mol
InChI Key: ZZWZXXXOTDMONE-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)thiophene: is an organobromine compound with the molecular formula C5H3BrF2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and difluoromethyl groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 5-(difluoromethyl)thiophene: This method involves the bromination of 5-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Industrial Production Methods: Industrial production of 2-Bromo-5-(difluoromethyl)thiophene may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-(difluoromethyl)thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Cross-Coupling: Palladium catalysts, boronic acids, alkenes, and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The difluoromethyl group in 2-Bromo-5-(difluoromethyl)thiophene enhances the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design. The incorporation of difluoromethyl groups can improve binding affinity to biological targets, which is crucial for the development of effective drugs. Research indicates that compounds with difluoromethyl substituents often exhibit altered pharmacokinetics, which can lead to improved therapeutic profiles compared to their non-fluorinated counterparts .

Case Study: Anticancer Agents
In a recent study, derivatives of thiophene containing difluoromethyl groups were evaluated for their anticancer activity. The results demonstrated that these compounds could inhibit cancer cell proliferation more effectively than traditional thiophene derivatives, suggesting that the difluoromethyl substitution plays a critical role in enhancing biological activity .

Synthetic Methodologies

Reactivity and Functionalization
The synthesis of this compound typically involves the bromination of thiophenes followed by difluoromethylation. Various methods have been developed to achieve this transformation, including the use of difluorocarbene reagents that allow for selective introduction of the difluoromethyl group .

Table 1: Synthetic Routes to this compound

MethodologyKey FeaturesReferences
Bromination followed by difluoromethylationUtilizes Br2 or N-bromosuccinimide (NBS) for bromination; DAST or similar reagents for difluoromethylation
Copper-mediated couplingEmploys copper catalysts for direct difluoromethylation of aryl halides
Transition metal-catalyzed reactionsFacilitates functionalization under mild conditions

Material Science

Use in Organic Electronics
this compound has potential applications in organic electronics, particularly as a precursor for conducting polymers and organic semiconductors. The presence of the bromine atom allows for further functionalization, which can enhance the electronic properties of the resultant materials. Research has shown that thiophene derivatives can be used to create thin-film transistors with improved charge transport properties .

Case Study: Organic Photovoltaics
In the development of organic photovoltaic devices, incorporating thiophene derivatives such as this compound has been shown to enhance light absorption and charge mobility within the active layer. Studies indicate that devices utilizing these compounds outperform traditional materials in terms of efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)thiophene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. The difluoromethyl group can influence the electronic properties of the thiophene ring, affecting the reactivity and stability of the compound .

Biological Activity

2-Bromo-5-(difluoromethyl)thiophene is a heterocyclic compound notable for its structural characteristics, including a bromine atom and a difluoromethyl group attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its unique properties and potential biological activities.

  • Chemical Formula : C6H3BrF2S
  • CAS Number : 924646-90-2

The compound's structure enables it to participate in various chemical reactions, making it a valuable precursor in organic synthesis and agrochemical formulations.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anti-cancer agent and its applications in crop protection.

Agrochemical Applications

The compound is also being explored for its potential use in agriculture:

  • Crop Protection : this compound may serve as a precursor for developing agrochemicals aimed at enhancing crop protection against pests and diseases.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
2-Bromo-5-(trifluoromethyl)thiophene0.69Contains a trifluoromethyl group instead of difluoromethyl.
3-Bromo-2-(trifluoromethyl)thiophene0.69Different position of bromine; potential for varied reactivity.
5-Bromothiophene-2-carbonitrile0.66Incorporates a carbonitrile group, affecting polarity and reactivity.
(5-Bromothiophen-2-yl)methanamine hydrochloride0.66Amino functional group introduces different chemical behavior.
4-Hydroxy-2-(trifluoromethyl)thiophene0.63Hydroxy group alters solubility and potential interactions.

This table illustrates the diversity within thiophene derivatives that can lead to varied applications and biological activities.

Toxicity and Safety Profile

While exploring the biological activity of any chemical compound, understanding its toxicity is crucial:

  • Irritant Properties : Preliminary data suggest that this compound may act as an irritant; thus, safety measures should be observed during handling.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWZXXXOTDMONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924646-90-2
Record name 2-bromo-5-(difluoromethyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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